3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone
Overview
Description
Synthesis Analysis
The synthesis of 3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone derivatives has been explored in various studies. One approach involves the condensation of 4-hydroxy-1,2-benzothiazine-1,1-dioxides with anthranilamide, followed by cyclization of the resulting carboxamides to yield quinazolin-4(3H)-ones with potential biological activity . Another study focused on the synthesis of these derivatives as potential anti-HCV drugs, targeting the NS5B polymerase, and discussed their inhibitory activity . Modifications to the benzo rings of these quinolinones into heteroaromatic systems were also investigated to enhance their physicochemical properties and potency as inhibitors .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray analysis. For instance, the structure of quinolino[4,5-bc][1,5]benzoxazepines was elucidated, which are derivatives obtained from the reaction of 3,5-di-tert-butyl-1,2-benzoquinone with amino-substituted heterocycles . Although not directly related to the target compound, this study provides insight into the structural analysis of complex heterocyclic systems that could be analogous to the 3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone derivatives.
Chemical Reactions Analysis
The chemical reactivity of similar quinolinone derivatives has been explored. For example, the chemistry of 5H-benzoxazolo[3,2-a]quinolin-5-ones was studied, demonstrating their utility as synthons for the preparation of novel quinoline derivatives . Additionally, the synthesis of novel quinolinone derivatives from 2-phenylquinolin-4(1H)-ones using sodium dichloroisocyanurate was reported, highlighting the diverse reactivity of quinolinone compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone derivatives are not detailed in the provided papers, the studies do mention the biological activity of related compounds. For instance, some synthesized quinazolin-4(3H)-ones showed marked activity against Gram-positive and Gram-negative bacteria . The modification of benzo rings to heteroaromatic systems in similar compounds was aimed at enhancing their physicochemical properties, which suggests that these properties are crucial for their biological activity .
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Potency as HCV Inhibitors
This compound, when modified into heteroaromatic systems, has shown potential as an inhibitor of hepatitis C virus (HCV) NS5B polymerase. The modifications aim to enhance its physicochemical properties and potency profile (Tedesco et al., 2009).
Role in Discovering Potent HCV Inhibitors
A class of these compounds, including the specified chemical, demonstrated significant inhibition of HCV polymerase enzymatic activity. This led to the discovery of a specific inhibitor, which showed excellent potency in biochemical and cellular assays, highlighting its potential as a clinical candidate for HCV treatment (Tedesco et al., 2006).
Antiviral Drug Development
Research on derivatives of this compound as potential anti-HCV drugs targeting NS5B polymerase has been conducted. Their synthesis, along with inhibition and replicon activity, is a significant focus in developing new antiviral drugs (Wang et al., 2009).
Antibacterial Activity
- Activity Against Bacteria: Some derivatives synthesized from this compound have been tested and shown marked activity against bacteria like Bacillus subtilis. This highlights its potential application in developing antibacterial agents (Zia-ur-Rehman et al., 2006).
Molecular Modelling and Analysis
- Molecular Docking Studies for HCV Inhibitors: Molecular docking and dynamics studies have been carried out on derivatives, including the specified compound, targeting the NS5B protein of HCV. This research provides insights for designing potent anti-HCV molecules (Malathi et al., 2019).
Miscellaneous Applications
Synthesis of Novel Compounds
The compound has been used in synthesizing new biologically active substances, including 1,2-benzothiazin-3-yl-quinazolin-4(3H)-ones. Such research expands the potential applications in various medicinal fields (Ukrainets et al., 2017).
Antioxidant and Antimicrobial Studies
Novel derivatives of this compound have been synthesized and shown antioxidant and antimicrobial properties, indicating its versatility in pharmaceutical applications (Ahmad et al., 2012).
properties
IUPAC Name |
3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-4-hydroxy-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S/c20-14-9-5-1-2-6-10(9)18-16(21)13(14)15-17-11-7-3-4-8-12(11)24(22,23)19-15/h1-8H,(H,17,19)(H2,18,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQPRBRAQYOKMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=NS(=O)(=O)C4=CC=CC=C4N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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